molecular formula C10H10BFO4 B6263541 3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid CAS No. 1359856-50-0

3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid

Cat. No. B6263541
CAS RN: 1359856-50-0
M. Wt: 224
InChI Key:
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Description

The compound “3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid” is a boron-containing small molecule . It is also known as 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) and is currently in clinical trials for the topical treatment of onychomycosis, a fungal infection of the toe and fingernails .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H11BO4 . The InChI code for this compound is 1S/C10H11BO4/c12-9(13)5-4-7-2-1-3-8-6-15-11(14)10(7)8/h1-3,14H,4-6H2,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 206.01 .

Mechanism of Action

The compound inhibits yeast cytoplasmic leucyl-tRNA synthetase by forming a stable tRNA (Leu)-AN2690 adduct in the editing site of the enzyme . This trapping of enzyme-bound tRNA (Leu) in the editing site prevents catalytic turnover, thus inhibiting the synthesis of leucyl-tRNA (Leu) and consequently blocking protein synthesis .

Safety and Hazards

The safety information for this compound indicates that it has hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "5-fluoro-2-nitrophenol", "diethyl ethoxymethylenemalonate", "sodium borohydride", "acetic acid", "propanoic acid", "thionyl chloride", "triethylamine", "boron trifluoride diethyl etherate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Reduction of 5-fluoro-2-nitrophenol with sodium borohydride in acetic acid to yield 5-fluoro-2-aminophenol", "Step 2: Protection of the hydroxyl group in 5-fluoro-2-aminophenol with diethyl ethoxymethylenemalonate in the presence of triethylamine to form 5-fluoro-2-(diethoxymethylideneamino)phenol", "Step 3: Conversion of 5-fluoro-2-(diethoxymethylideneamino)phenol to 5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-7-carbaldehyde by reaction with boron trifluoride diethyl etherate", "Step 4: Reduction of 5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-7-carbaldehyde with sodium borohydride in the presence of acetic acid to yield 3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid", "Step 5: Purification of the product by treatment with sodium hydroxide and hydrochloric acid followed by recrystallization from water" ] }

CAS RN

1359856-50-0

Product Name

3-(5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid

Molecular Formula

C10H10BFO4

Molecular Weight

224

Purity

95

Origin of Product

United States

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